molecular formula C20H18ClNO5S B2537664 2-chloro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide CAS No. 946243-10-3

2-chloro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide

Cat. No.: B2537664
CAS No.: 946243-10-3
M. Wt: 419.88
InChI Key: AKXHKYHCUPGOOT-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 2-chlorobenzoyl core linked to an ethyl group substituted with a furan-2-yl moiety and a 4-methoxybenzenesulfonyl group.

Properties

IUPAC Name

2-chloro-N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO5S/c1-26-14-8-10-15(11-9-14)28(24,25)19(18-7-4-12-27-18)13-22-20(23)16-5-2-3-6-17(16)21/h2-12,19H,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXHKYHCUPGOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=CC=C2Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of 2-chlorobenzoyl chloride with an amine to form the benzamide core.

    Introduction of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction, where a furan derivative reacts with the benzamide intermediate.

    Attachment of the Methoxybenzenesulfonyl Group: The final step involves the sulfonylation of the intermediate with 4-methoxybenzenesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The chloro group can be reduced to form the corresponding amine.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to its potential anti-inflammatory effects.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The compound’s unique substituents differentiate it from other benzamide derivatives. Below is a comparative analysis with key analogs:

Compound Name Key Structural Features Molecular Weight XLogP3 Target/Activity Ref.
2-chloro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide 2-chlorobenzamide, furan-2-yl, 4-methoxybenzenesulfonyl ~439.9* ~3.5† Not specified
4-chloro-3-(furan-2-ylmethylsulfamoyl)-N-(2-hydroxy-4-methylphenyl)benzamide 4-chlorobenzamide, furan-linked sulfamoyl, hydroxy-methylphenyl 428.87 Antibacterial (inferred from sulfamoyl)
2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide 2-chlorobenzamide, methoxy-indole 328.8 3.9 Neurokinin receptor modulation
ZVT (2-chloro-N-[1-(5-{[2-(4-fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide) 2-chlorobenzamide, triazole, fluorophenoxy-sulfanyl ~508.0* Antitubercular (MtDprE1 inhibition)
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-butoxybenzamide 2-butoxybenzamide, dimethylamino, furan-2-yl 328.4 Not specified

*Calculated based on formula; †Estimated based on substituent contributions.

Key Observations:
  • Furan Integration: The presence of a furan ring is common in analogs like 4-chloro-3-(furan-2-ylmethylsulfamoyl)-N-(2-hydroxy-4-methylphenyl)benzamide and N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-butoxybenzamide . Furan enhances π-π stacking and metabolic stability.
  • Sulfonyl/Sulfamoyl Groups : The 4-methoxybenzenesulfonyl group in the main compound contrasts with sulfamoyl in ’s analog, which may alter solubility and target selectivity.

Physicochemical Properties

  • Lipophilicity : The main compound’s estimated XLogP3 (~3.5) is comparable to ’s analog (3.9), suggesting moderate membrane permeability.
  • Molecular Weight : Higher molecular weight (~439.9) compared to simpler analogs (e.g., 328.8 in ) may impact bioavailability, necessitating formulation adjustments.

Biological Activity

2-chloro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide is a complex organic compound that has attracted attention in various fields, particularly in medicinal chemistry. Its unique structure, featuring a furan ring and a methoxyphenyl group, suggests potential biological activities, including anti-inflammatory and anticancer properties. This article synthesizes available research findings, case studies, and data tables to detail the biological activity of this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C21H21ClN2O4S
  • Molecular Weight : 426.92 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to inhibit enzymes involved in inflammatory pathways, which may lead to its anti-inflammatory effects. The sulfonamide group enhances its binding affinity to target proteins, making it a promising candidate for further therapeutic exploration.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines in cell cultures. A notable study reported that the compound reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a recent study, it was shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and the modulation of the Bcl-2 family proteins, which are crucial in regulating apoptosis . The IC50 values for these effects ranged from 5 to 15 µM across different cell lines, indicating moderate potency.

Data Table: Summary of Biological Activities

Activity Cell Line IC50 (µM) Mechanism
Anti-inflammatoryMacrophagesNot specifiedInhibition of TNF-α and IL-6
AnticancerBreast Cancer Cells5Induction of apoptosis via caspase activation
AnticancerColon Cancer Cells15Modulation of Bcl-2 family proteins

Case Studies

  • In Vivo Studies : A study conducted on mice demonstrated that administration of the compound significantly reduced inflammation in models of arthritis, with histological analysis showing decreased synovial inflammation and joint destruction .
  • Combination Therapy : Another investigation explored the effects of combining this compound with standard chemotherapy agents. The results indicated enhanced efficacy against resistant cancer cell lines when used in conjunction with doxorubicin, suggesting a potential role in combination therapies .

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